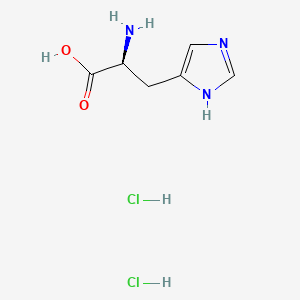

L-Histidine dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCDBUNISUVGZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-02-7 | |

| Record name | L-Histidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-histidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGJ9PV8NY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Histidine Dihydrochloride for Researchers

For researchers, scientists, and drug development professionals, L-Histidine dihydrochloride (B599025) is a crucial reagent with diverse applications. This guide provides a comprehensive overview of its fundamental properties, experimental applications, and its role in biological systems.

L-Histidine dihydrochloride is the salt form of the essential amino acid L-Histidine, supplied as a white crystalline powder. Its enhanced stability and solubility in aqueous solutions make it a preferred choice over its free amino acid counterpart in many experimental and pharmaceutical formulations.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₉N₃O₂ · 2HCl | [2] |

| Molecular Weight | 228.08 g/mol | [2][3] |

| CAS Number | 1007-42-7, 6027-02-7 | [2][3][4] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 240-245 °C (decomposes) | [5] |

| Solubility in Water | Freely soluble | [6][7] |

| pKa Values (of L-Histidine) | 1.80 (Carboxyl), 6.04 (Imidazole), 9.33 (Amino) | [8] |

Applications in Research and Drug Development

This compound's unique properties, particularly the imidazole (B134444) side chain with its pKa near physiological pH, make it an invaluable tool in various research domains.

1. Buffering Agent in Biopharmaceutical Formulations:

The imidazole ring of histidine has a pKa of approximately 6.0, which allows it to act as an effective buffer in the physiologically relevant pH range.[9] This is critical for maintaining the stability and solubility of therapeutic proteins, such as monoclonal antibodies (mAbs), by preventing aggregation and precipitation.[10]

2. Cell Culture Media Supplement:

As an essential amino acid, L-Histidine is a standard component of cell culture media, supporting protein and peptide biosynthesis for robust cell growth. Non-animal sourced this compound is often used in biomanufacturing to avoid the risk of viral contamination.[11]

3. Metal Ion Chelation:

This compound can chelate metal ions like copper and zinc.[12] This property is leveraged to prevent metal-catalyzed oxidation and degradation of proteins and to stabilize enzymes in vitro, ensuring accurate measurement of their activity.[10][12]

4. Precursor in Metabolic and Signaling Studies:

L-Histidine is a precursor to several important biological molecules, including histamine (B1213489), a key mediator of inflammation, and carnosine, a dipeptide found in muscle tissue.[9][13] Researchers use L-Histidine to study these metabolic pathways and their roles in health and disease.

Experimental Protocols

Preparation of a Histidine Buffer (0.1 M, pH 6.0):

This protocol outlines the preparation of a standard histidine buffer, a common application in protein-based research.

Methodology:

-

Weighing: Accurately weigh 2.28 g of this compound (MW = 228.08 g/mol ) for a final volume of 100 mL.

-

Dissolving: Dissolve the powder in approximately 80 mL of high-purity, deionized water in a beaker with a magnetic stirrer.

-

pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution dropwise while monitoring the pH. Continue until the pH reaches 6.0.

-

Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to the 100 mL mark.

-

Sterilization: For applications requiring sterility, pass the buffer through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the buffer at 4°C. For long-term storage, aliquoting and freezing may be considered.

Role in Biological Signaling Pathways

L-Histidine is a precursor to histamine, a biogenic amine that plays a pivotal role in inflammatory and allergic responses, as well as acting as a neurotransmitter.

The conversion of L-Histidine to histamine is catalyzed by the enzyme histidine decarboxylase.[9] Histamine then exerts its effects by binding to one of four G protein-coupled receptors (H1, H2, H3, and H4), each triggering distinct downstream signaling cascades that lead to a variety of physiological responses. This pathway is a major target for drug development, particularly for anti-inflammatory and anti-allergic therapies.

Conclusion

This compound is a versatile and indispensable compound in the researcher's toolkit. Its well-defined physicochemical properties, coupled with its biological significance, make it a cornerstone of applications ranging from biopharmaceutical formulation to fundamental cell biology research. A comprehensive understanding of its characteristics and appropriate handling is paramount to achieving reliable and reproducible experimental outcomes.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H11Cl2N3O2 | CID 72609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. l-Histidine.HCl | CAS#:1007-42-7 | Chemsrc [chemsrc.com]

- 6. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Histidine - Wikipedia [en.wikipedia.org]

- 10. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]

- 11. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]

- 12. Atom Scientific Ltd | Product | L-Histidine Hydrochloride 99.0-101.0% [atomscientific.com]

- 13. L-Histidine | 71-00-1 [chemicalbook.com]

L-Histidine dihydrochloride mechanism of action in biochemical assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of L-Histidine dihydrochloride (B599025) in a variety of biochemical assays. L-Histidine, an essential amino acid, plays a pivotal role in numerous biological processes due to the unique chemical properties of its imidazole (B134444) side chain. This guide provides a comprehensive overview of its function as a buffering agent, a metal ion chelator, a key player in enzyme kinetics, and its application in protein purification. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate practical application in a laboratory setting.

Mechanism of Action of L-Histidine

The versatility of L-histidine in biochemical assays stems from its imidazole side chain, which has a pKa of approximately 6.0. This allows it to act as both a proton donor and acceptor at physiological pH, making it an excellent biological buffer. Furthermore, the nitrogen atoms in the imidazole ring are effective ligands for coordinating with various metal ions. L-histidine is also a precursor for the biosynthesis of histamine (B1213489) and is involved in the catalytic sites of many enzymes.

L-Histidine as a Buffering Agent

The imidazole side chain of histidine has a pKa value near neutrality, allowing it to effectively buffer solutions in the physiologically relevant pH range of 5.5 to 7.4.[1][2][3][4][5] This property is crucial for maintaining the stability and activity of proteins and enzymes in vitro, which are often sensitive to fluctuations in pH. L-histidine buffers are commonly used in formulations of biopharmaceuticals, such as monoclonal antibodies, to prevent aggregation and maintain stability.

Data Presentation: Comparison of Common Biological Buffers

| Buffer | pKa (25 °C) | Effective pH Range | Notes |

| L-Histidine | ~6.0 | 5.5 - 7.4 | Biocompatible, metal-chelating properties.[1][2][3][4][5] |

| Tris | 8.1 | 7.0 - 9.0 | Commonly used, but temperature-dependent pKa. |

| HEPES | 7.5 | 6.8 - 8.2 | Good for many biological systems, minimal metal binding. |

| MOPS | 7.2 | 6.5 - 7.9 | Often used in cell culture media. |

| PIPES | 6.8 | 6.1 - 7.5 | Forms radicals, not suitable for redox studies. |

Metal Ion Chelation

The nitrogen atoms in the imidazole ring of L-histidine are excellent electron donors, enabling the chelation of various divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[6][7][8] This property is fundamental to its role in metalloproteins and is exploited in techniques like Immobilized Metal Affinity Chromatography (IMAC). The stability of these metal complexes varies depending on the metal ion.

Data Presentation: Stability Constants (log K) of L-Histidine-Metal Complexes

| Metal Ion | log K₁ | log K₂ | Notes |

| Cu²⁺ | 10.2 | 7.9 | Forms the most stable complexes with histidine.[6][7][8] |

| Ni²⁺ | 8.7 | 6.9 | Strong binding, utilized in IMAC. |

| Zn²⁺ | 6.5 | 5.9 | Important for the structure of many enzymes. |

| Co²⁺ | 7.0 | 5.1 | Binds with moderate affinity. |

| Fe²⁺ | < 5 | - | Weaker interaction compared to others listed. |

| Mn²⁺ | 3.1 | - | Weak binding affinity. |

Note: Stability constants can vary with experimental conditions (temperature, ionic strength).

Role in Enzyme Kinetics

L-histidine and its derivatives can act as substrates, inhibitors, or be integral to the catalytic mechanism of enzymes.

-

Substrate: L-histidine is the natural substrate for enzymes like histidine ammonia-lyase and histidine decarboxylase.

-

Inhibitor: Derivatives of L-histidine can act as competitive inhibitors. For example, L-histidine methyl ester is a potent inhibitor of histidine decarboxylase.

Data Presentation: Kinetic Parameters of Enzymes Acting on L-Histidine and its Derivatives

| Enzyme | Substrate/Inhibitor | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Histidine Ammonia-Lyase (Geobacillus kaustophilus) | L-Histidine | 3.38 | 0.547 | 161.8 |

| Histidine Decarboxylase (Lactobacillus 30a) | L-Histidine | 0.3 (at pH 4.8) | - | - |

| Histidine Decarboxylase (Lactobacillus 30a) | L-Histidine | 100 (at pH 7.0) | - | - |

Note: Kinetic parameters are highly dependent on the enzyme source and assay conditions.

Experimental Protocols

Spectrophotometric Enzyme Assay: General Protocol

This protocol outlines the fundamental steps for a continuous spectrophotometric enzyme assay where the formation of a product results in a change in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the substrate in a suitable buffer (e.g., L-histidine buffer at the optimal pH for the enzyme).

-

Prepare a stock solution of the enzyme in a buffer that ensures its stability. Keep the enzyme on ice.

-

Prepare a buffer solution for the final reaction mixture.

-

-

Assay Setup:

-

In a quartz cuvette, add the reaction buffer, substrate solution, and any necessary cofactors. The final volume is typically 1 mL.

-

Place the cuvette in a temperature-controlled spectrophotometer set to the wavelength of maximum absorbance for the product.

-

Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette.

-

Quickly mix the contents by inverting the cuvette with a piece of parafilm over the top.

-

Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Plot absorbance versus time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction.

-

Calculate the rate of reaction using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.

-

To determine Kₘ and Vₘₐₓ, repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations, fitting the data to the Michaelis-Menten equation.

-

Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Protein Purification

This protocol describes the purification of a recombinant protein containing a polyhistidine tag (His-tag) using a nickel-charged IMAC resin.

Methodology:

-

Buffer Preparation:

-

Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

-

Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

-

Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

-

-

Column Preparation:

-

Pack an empty chromatography column with a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) resin.

-

Equilibrate the column by washing with 5-10 column volumes (CV) of Lysis Buffer.

-

-

Sample Loading:

-

Load the clarified cell lysate containing the His-tagged protein onto the column. The imidazole in the lysis buffer helps to reduce non-specific binding of contaminating proteins.

-

-

Washing:

-

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The slightly higher imidazole concentration in the wash buffer further reduces contaminants.

-

-

Elution:

-

Elute the His-tagged protein from the resin by applying the Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions, thus releasing the protein.

-

Collect the eluate in fractions.

-

-

Analysis:

-

Analyze the collected fractions by SDS-PAGE to assess the purity of the protein.

-

Pool the fractions containing the purified protein.

-

Visualizations

L-Histidine Metabolic Pathway

This diagram illustrates the primary metabolic degradation pathway of L-histidine to glutamate.

Experimental Workflow: Immobilized Metal Affinity Chromatography (IMAC)

This diagram outlines the sequential steps involved in the purification of a His-tagged protein using IMAC.

Logical Relationship: Enzyme Inhibition Assay

This diagram illustrates the logical flow of a competitive enzyme inhibition assay.

References

- 1. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 2. Biological Buffers [staff.ustc.edu.cn]

- 3. biodynamics.co.jp [biodynamics.co.jp]

- 4. 缓冲液参考中心 [sigmaaldrich.com]

- 5. Biological buffers pKa calculation [reachdevices.com]

- 6. Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of L-Histidine Dihydrochloride

Introduction

L-Histidine dihydrochloride (B599025), the salt form of the essential amino acid L-Histidine, is a critical component in the pharmaceutical industry, particularly in the formulation of biotherapeutics such as monoclonal antibodies.[1] Its hydrochloride form is often utilized to enhance both the solubility and stability of the amino acid itself and the active pharmaceutical ingredients (APIs) it is formulated with.[2][3] L-Histidine is valued for its buffering capacity around physiological pH, which is crucial for maintaining the integrity and preventing the aggregation of protein-based drugs.[1][4] This technical guide provides an in-depth overview of the solubility and stability characteristics of L-Histidine dihydrochloride, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of an excipient is a fundamental parameter that dictates its utility in liquid formulations. This compound is known for its high solubility in aqueous solutions, a key advantage for its use in biopharmaceutical preparations.[2]

Aqueous and Solvent Solubility

This compound is readily soluble in water and other polar solvents.[2][5] It is generally considered insoluble in non-polar organic solvents like ether and acetone, and only slightly soluble in ethanol.[5] The quantitative solubility in water has been determined under various conditions, as summarized in the table below. A study by T. Ogawa provided a useful empirical formula to calculate the solubility of this compound in water across a range of temperatures.[6]

Data Presentation: Table 1. Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 56.6 g/L | Data for L-Histidine monohydrochloride monohydrate.[7] |

| Water | 25 | 41.9 g/L | Data for L-Histidine monohydrochloride monohydrate.[8] |

| Water | Room Temp. | 50 mg/mL | Data for L-Histidine monohydrochloride monohydrate.[9][10] |

| Water | 0 - 70 | log S = 1.9085 + 0.00265t | 'S' is solubility in g/100g of water, 't' is temperature in °C.[6] |

| Ethanol | Room Temp. | Slightly Soluble | Qualitative data.[5] |

| Ether | Room Temp. | Insoluble | Qualitative data.[5] |

| Acetone | Room Temp. | Insoluble | Qualitative data.[5] |

Stability Profile

The stability of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. Its stability is influenced by factors such as temperature, pH, and light.

pH and Thermal Stability

L-Histidine contains an imidazole (B134444) group with a pKa of approximately 6.0, making it an excellent buffer in the physiological pH range of 6.0 to 7.4.[4][9][10] This buffering capacity is a primary reason for its use in stabilizing protein formulations.[1] The pH of a 1% solution of the monohydrochloride monohydrate form is between 3.5 and 4.5.[7] Thermally, this compound is relatively stable, with decomposition reported at temperatures around 245-256°C.[3][5][7]

Photostability and Degradation

As part of stress testing, photostability should be evaluated.[11][12] Studies have indicated that L-Histidine can be susceptible to photo-oxidation.[13] A significant degradation pathway for L-Histidine in formulation buffers involves its conversion to trans-urocanic acid.[14] This degradation can be triggered by microbial contamination and is slightly activated by certain metal ions like Mn(2+).[14] The formation of trans-urocanic acid is a concern as it absorbs UV light at 280 nm, potentially interfering with protein concentration measurements by size-exclusion chromatography (SEC).[14] Research has shown that this degradation can be effectively inhibited by the addition of other amino acids, such as alanine (B10760859) or cysteine, or by using chelating agents like EDTA to sequester catalytic metal ions.[14]

Solid-State Stability

In the solid state, the physical form of L-Histidine is crucial. After processes like freeze-drying, L-Histidine can exist in an amorphous state. This amorphous form is susceptible to crystallization upon exposure to moisture, which can impact the stability and performance of the final product. Therefore, control of moisture is essential during long-term storage.[15]

Data Presentation: Table 2. Stability Parameters for this compound

| Parameter | Value / Observation | Reference(s) |

| Decomposition Temperature | ~245 - 256 °C | [3][5][7] |

| pH (1% aqueous solution) | 3.5 - 4.5 (monohydrochloride monohydrate) | [7] |

| pKa Values | 1.80 (carboxyl), 6.04 (imidazole), 9.33 (amino) | [9][10] |

| Primary Degradant | trans-Urocanic Acid | [14] |

| Degradation Triggers | Microbial contamination, Mn(2+) ions | [14] |

| Degradation Inhibitors | Alanine, Cysteine, EDTA | [14] |

| Solid-State Concern | Amorphous form may crystallize upon moisture exposure. | [15] |

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following sections detail established methodologies.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a widely recommended approach for determining the equilibrium solubility of an API or excipient.[16]

-

Preparation: Prepare aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[16]

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the flasks at a constant temperature, typically 37 ± 1 °C, for a sufficient period to reach equilibrium.[16] Preliminary tests should be conducted to determine the time required to reach equilibrium.[17]

-

Sampling and Separation: At various time points (e.g., 24, 48, 72 hours), withdraw samples. Immediately separate the undissolved solid from the solution using an appropriate method, such as centrifugation or filtration, while maintaining the temperature.

-

Analysis: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[18]

-

Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration. The lowest solubility value measured across the pH range of 1.2-6.8 is used for Biopharmaceutics Classification System (BCS) classification.[16]

Protocol for Stability Testing

Stability testing should be conducted according to ICH (International Council for Harmonisation) and WHO (World Health Organization) guidelines.[11][19]

-

Batch Selection: Use at least three primary batches of this compound for the stability study. The batches should be manufactured under conditions similar to the final production scale.[19]

-

Container Closure System: Store samples in a container closure system that is the same as, or simulates, the packaging proposed for storage and distribution.[12]

-

Storage Conditions:

-

Stress Testing: To understand inherent stability, perform stress tests including exposure to high heat (e.g., 50°C, 60°C), high humidity (>75% RH), light (per ICH Q1B guidelines), oxidation, and hydrolysis across a wide pH range.[11][12]

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.[19]

-

Analytical Methods: Employ validated, stability-indicating analytical methods capable of detecting and quantifying the active substance and its degradation products.[12] Tests should cover physical, chemical, and microbiological attributes.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent key experimental and logical processes related to the analysis of this compound.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Caption: General workflow for API stability testing based on ICH/WHO guidelines.

Caption: Degradation pathway of L-Histidine and influencing factors.

Conclusion

This compound is a highly water-soluble and relatively stable excipient that is indispensable in modern pharmaceutical formulations. Its primary liabilities include the potential for its amorphous form to crystallize in the presence of moisture and its degradation to trans-urocanic acid, which can be mitigated through careful formulation strategies such as the inclusion of inhibitors or chelating agents. A thorough understanding of its solubility and stability profiles, supported by robust experimental data, is essential for developing safe, stable, and effective drug products, especially for sensitive biologic therapeutics.

References

- 1. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]

- 2. Page loading... [wap.guidechem.com]

- 3. L-Histidine HCl Manufacturer & Suppliers |ELRASA-LHist - Elchemy [elchemy.com]

- 4. L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP - CAS 71-00-1 Pfanstiehl [pfanstiehl.com]

- 5. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80179 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physical state of L-histidine after freeze-drying and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. who.int [who.int]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. edaegypt.gov.eg [edaegypt.gov.eg]

The Role of Dihydrochloride Salt Formation in Enhancing the Stability of L-Histidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidine, an essential amino acid, is a critical component in numerous biopharmaceutical formulations, primarily for its buffering capacity and its role in stabilizing proteins. However, L-histidine itself is susceptible to various degradation pathways, which can compromise the quality, safety, and efficacy of the final drug product. The formation of L-histidine dihydrochloride (B599025) is a common strategy to enhance the stability of this amino acid. This technical guide provides an in-depth analysis of the function of the dihydrochloride salt in improving L-histidine stability. It covers the primary degradation pathways of L-histidine, the theoretical mechanism of stabilization afforded by the dihydrochloride salt, detailed experimental protocols for comparative stability analysis, and illustrative data on the expected stability enhancement.

Introduction: The Stability Challenge of L-Histidine

L-histidine's imidazole (B134444) side chain, with a pKa near physiological pH, makes it an excellent buffer in biopharmaceutical formulations. However, this same reactive functional group, along with the amino and carboxylic acid moieties, renders the molecule susceptible to degradation under various stress conditions, including heat, light, oxidation, and hydrolysis. Degradation can lead to the formation of impurities, loss of buffering capacity, and potentially adverse interactions with the active pharmaceutical ingredient (API).

The conversion of L-histidine to its dihydrochloride salt is a widely adopted approach to mitigate these stability concerns. This guide will elucidate the chemical principles behind this stabilization and provide the technical framework for its evaluation.

Degradation Pathways of L-Histidine

Understanding the degradation pathways of L-histidine is fundamental to appreciating the stabilizing effect of its dihydrochloride salt. The primary degradation routes include:

-

Oxidative Degradation: The imidazole ring of histidine is particularly susceptible to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidation products, including 2-oxo-histidine. Metal ions, such as Fe(III) and Mn(II), can catalyze these oxidative reactions.

-

Photodegradation: Exposure to light, particularly UV light, can induce the degradation of L-histidine. This process can be exacerbated by the presence of photosensitizers and may involve the formation of radical species, leading to complex degradation products, including trans-urocanic acid.

-

Hydrolytic Degradation: Although generally stable against hydrolysis, under certain pH and temperature conditions, the amide-like structure within the imidazole ring or other parts of the molecule can be susceptible to cleavage.

-

Deamination: The enzymatic or chemical removal of the alpha-amino group can lead to the formation of urocanic acid. This has been observed in stability studies of L-histidine containing formulations[1][2].

The formation of these degradation products can be detrimental to the quality of a pharmaceutical formulation.

Figure 1: Primary degradation pathways of L-Histidine under various stress conditions.

Mechanism of Stabilization by Dihydrochloride Salt Formation

The formation of L-histidine dihydrochloride significantly enhances its stability by altering its chemical properties. The addition of two equivalents of hydrochloric acid protonates the two most basic sites on the L-histidine molecule: the α-amino group and one of the nitrogen atoms on the imidazole ring.

This dual protonation provides stability through several mechanisms:

-

Electronic Stabilization of the Imidazole Ring: The imidazole ring in its neutral form is electron-rich and thus susceptible to electrophilic attack and oxidation. Protonation of one of the imidazole nitrogens withdraws electron density from the ring system, making it less reactive towards oxidative degradation. This electronic stabilization is a key factor in preventing the formation of oxidized byproducts.

-

Steric Hindrance: The presence of chloride counter-ions and the protonated state can create a more sterically hindered environment around the reactive centers of the molecule, potentially reducing the accessibility for reactants like ROS.

-

Lowering the pH of the Microenvironment: In the solid state, the dihydrochloride salt creates an acidic microenvironment. This can inhibit degradation pathways that are favored at neutral or basic pH.

-

Increased Solubility and Reduced Water Activity: this compound generally exhibits higher aqueous solubility compared to the free base. In solid formulations, this can lead to a more homogenous distribution and potentially lower water activity in the microenvironment of the molecule, which can slow down hydrolytic degradation pathways.

Figure 2: Proposed mechanism of stabilization of L-Histidine via dihydrochloride formation.

Data Presentation: Comparative Stability

Table 1: Illustrative Data from a Forced Degradation Study - Thermal Stress (60°C for 4 weeks)

| Analyte | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradant(s) |

| L-Histidine | 100.0 | 92.5 | 7.5 | Urocanic Acid |

| L-Histidine 2HCl | 100.0 | 98.8 | 1.2 | Urocanic Acid |

Table 2: Illustrative Data from a Forced Degradation Study - Oxidative Stress (0.1% H₂O₂ for 24 hours)

| Analyte | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradant(s) |

| L-Histidine | 100.0 | 88.3 | 11.7 | 2-oxo-histidine |

| L-Histidine 2HCl | 100.0 | 97.2 | 2.8 | 2-oxo-histidine |

Table 3: Illustrative Data from a Forced Degradation Study - Photostability (ICH Q1B Option 2)

| Analyte | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradant(s) |

| L-Histidine | 100.0 | 90.1 | 9.9 | Urocanic Acid, Other photo-adducts |

| L-Histidine 2HCl | 100.0 | 96.5 | 3.5 | Urocanic Acid |

Experimental Protocols

To quantitatively assess the stability of L-histidine and its dihydrochloride salt, a series of forced degradation studies followed by analysis using a stability-indicating method is recommended.

General Experimental Workflow

Figure 3: Generalized experimental workflow for a comparative stability study.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and assess the stability-indicating nature of analytical methods[3][4][5].

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of L-histidine in purified water.

-

Prepare a 1 mg/mL stock solution of this compound in purified water.

-

-

Acid Hydrolysis:

-

To 1 mL of each stock solution, add 1 mL of 1 M HCl.

-

Incubate at 60°C for 48 hours.

-

At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of each stock solution, add 1 mL of 1 M NaOH.

-

Incubate at 60°C for 48 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of each stock solution, add 1 mL of 3% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity (e.g., 10 mg) of solid L-histidine and this compound in separate glass vials.

-

Store in an oven at 80°C for 7 days.

-

At specified time points, dissolve a portion of the solid in the mobile phase to achieve the target concentration for HPLC analysis.

-

-

Photostability:

-

Expose solutions (1 mg/mL) and solid samples to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after exposure.

-

Representative Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the separation and quantification of L-histidine and its degradation products.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution:

-

0-5 min: 2% B

-

5-20 min: 2% to 30% B

-

20-25 min: 30% to 2% B

-

25-30 min: 2% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (for L-histidine) and monitoring at other wavelengths (e.g., 280 nm) for degradation products like urocanic acid.

-

Injection Volume: 10 µL.

-

-

Method Validation:

-

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

-

Conclusion

The formation of this compound is a robust strategy to enhance the chemical stability of L-histidine in pharmaceutical applications. By protonating the α-amino group and the imidazole ring, the dihydrochloride salt form reduces the susceptibility of L-histidine to oxidative and other degradation pathways. This technical guide provides a comprehensive overview of the underlying principles of this stabilization, along with detailed experimental protocols for its verification. For drug development professionals, utilizing this compound can contribute to the development of more stable and reliable biopharmaceutical formulations, ultimately ensuring patient safety and product efficacy.

References

- 1. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

An In-Depth Technical Guide to the Buffering Capacity of L-Histidine Dihydrochloride at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the buffering properties of L-Histidine dihydrochloride (B599025), with a particular focus on its efficacy and application at physiological pH. L-Histidine is a critical excipient in numerous biopharmaceutical formulations, prized for its ability to maintain pH stability, which is paramount for the efficacy and shelf-life of protein-based therapeutics.

Physicochemical Properties and Buffering Mechanism

L-Histidine is an amino acid with a unique imidazole (B134444) side chain that has a pKa value of approximately 6.0. This property is central to its effectiveness as a biological buffer, as it allows for significant buffering capacity within the physiologically relevant pH range of 5.5 to 7.4.[1][2] At a pH below its pKa, the imidazole ring is predominantly protonated, carrying a positive charge. Conversely, at a pH above its pKa, it is primarily deprotonated and neutral.[3] This equilibrium allows it to effectively neutralize both acids and bases, thereby resisting significant shifts in pH.

The buffering action of histidine is crucial in many biological systems and is leveraged extensively in the formulation of therapeutic proteins, including monoclonal antibodies (mAbs).[1][4] In such formulations, histidine concentrations typically range from 10 to 20 mM, though concentrations as high as 50 mM have been used.[2] Its ability to maintain a stable pH during manufacturing, storage, and even freeze-thaw cycles makes it a preferred choice over other buffering agents like phosphate (B84403) buffers.[2]

Protonation States of L-Histidine

The buffering capacity of L-histidine arises from the protonation and deprotonation of its ionizable groups: the carboxyl group, the amino group, and the imidazole side chain. The imidazole group is particularly important for buffering at physiological pH.

Quantitative Analysis of Buffering Capacity

The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer by one unit. The buffer capacity is maximal when the pH of the solution is equal to the pKa of the buffer.

Illustrative Buffering Capacity of L-Histidine Solutions

The following table provides illustrative data on the buffering capacity of L-histidine solutions at different concentrations and pH values. This data is representative of the expected behavior of histidine buffers based on established principles.

| L-Histidine Concentration (mM) | pH | Illustrative Buffer Capacity (β) (mM/pH unit) |

| 10 | 5.0 | 2.3 |

| 10 | 6.0 | 5.8 |

| 10 | 7.0 | 2.3 |

| 10 | 7.4 | 1.0 |

| 20 | 5.0 | 4.6 |

| 20 | 6.0 | 11.5 |

| 20 | 7.0 | 4.6 |

| 20 | 7.4 | 2.1 |

| 50 | 5.0 | 11.5 |

| 50 | 6.0 | 28.8 |

| 50 | 7.0 | 11.5 |

| 50 | 7.4 | 5.2 |

Experimental Protocols

Preparation of L-Histidine Buffer Solutions

Objective: To prepare L-Histidine buffer solutions at a desired concentration and pH.

Materials:

-

L-Histidine dihydrochloride

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Deionized water

-

pH meter

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Protocol:

-

Calculate the required mass of this compound: Based on the desired buffer concentration and final volume, calculate the mass of this compound needed.

-

Dissolve the this compound: Weigh the calculated amount of this compound and dissolve it in a volume of deionized water that is less than the final desired volume in a volumetric flask.

-

Adjust the pH: Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Slowly add NaOH solution to raise the pH or HCl solution to lower the pH to the desired value.

-

Bring to final volume: Once the target pH is reached and stable, carefully add deionized water to the volumetric flask to reach the final volume.

-

Verify the pH: Mix the solution thoroughly and re-check the pH to ensure it is at the desired value.

Determination of Buffering Capacity by Titration

Objective: To experimentally determine the buffering capacity of a prepared L-Histidine buffer solution.

Materials:

-

Prepared L-Histidine buffer solution

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized strong base (e.g., 0.1 M NaOH)

-

Burette

-

pH meter

-

Beaker

-

Magnetic stirrer and stir bar

Protocol:

-

Initial pH measurement: Pipette a known volume of the L-Histidine buffer solution into a beaker. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode. Record the initial pH.

-

Titration with acid: Fill a burette with the standardized HCl solution. Add small, known increments of the acid to the buffer solution, recording the pH after each addition. Continue the titration until the pH has dropped by at least one pH unit.

-

Titration with base: Repeat the process with a fresh sample of the same buffer solution, this time titrating with the standardized NaOH solution from a separate burette. Continue the titration until the pH has increased by at least one pH unit.

-

Data analysis: Plot the pH of the solution versus the volume of acid or base added. The buffering capacity (β) can be calculated from the slope of the titration curve in the relatively flat region around the pKa.

Role in Cellular Signaling and Drug Delivery

The buffering capacity of histidine is not only crucial for in vitro formulations but also plays a significant role in cellular processes and drug delivery systems.

The Proton Sponge Effect and Endosomal Escape

Histidine-rich peptides and polymers are often incorporated into non-viral gene and drug delivery vectors. The "proton sponge" hypothesis suggests that the buffering capacity of these histidine residues facilitates the escape of the therapeutic cargo from the endosome into the cytoplasm. As the endosome matures, proton pumps (V-ATPases) actively transport protons into the lumen, lowering the pH. The imidazole groups of histidine buffer this acidification by sequestering protons. This influx of protons is followed by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The resulting osmotic swelling can cause the endosomal membrane to rupture, releasing the therapeutic agent into the cytosol.

Histidine as a pH Sensor in Signaling Pathways

Histidine residues within proteins can act as pH sensors, modulating protein structure and function in response to changes in the local environment. A notable example is the Ras-specific guanine (B1146940) nucleotide exchange factor RasGRP1. A specific histidine residue (His212) in RasGRP1 acts as a pH sensor. At lower intracellular pH, this histidine is protonated, which helps to maintain RasGRP1 in an autoinhibited state. Upon cellular activation and a subsequent increase in intracellular pH, His212 becomes deprotonated. This change in protonation state triggers a conformational change in RasGRP1, relieving autoinhibition and allowing it to activate Ras, a key regulator of cell proliferation and differentiation. This pH-dependent regulation highlights the critical role of histidine's buffering properties in controlling cellular signaling cascades.

Conclusion

This compound is a versatile and highly effective buffering agent for applications at physiological pH. Its unique imidazole side chain provides robust buffering capacity in the pH range critical for the stability of many biopharmaceuticals. A thorough understanding of its physicochemical properties, coupled with well-defined experimental protocols for buffer preparation and characterization, is essential for its successful implementation in drug development. Furthermore, the intrinsic pH-sensing and buffering capabilities of histidine residues are increasingly being exploited in the design of sophisticated drug delivery systems and in the study of cellular signaling pathways.

References

An In-depth Technical Guide to the Initial Investigations of L-Histidine Dihydrochloride's Effect on Protein Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, an essential amino acid, has garnered significant attention in biopharmaceutical development for its multifaceted role in enhancing the stability and solubility of protein therapeutics, particularly monoclonal antibodies (mAbs). Its unique physicochemical properties, stemming from its imidazole (B134444) side chain, allow it to function as a buffering agent, stabilizer, cryo/lyo-protectant, antioxidant, and viscosity reducer.[1] This technical guide delves into the initial investigations of L-Histidine dihydrochloride's effect on protein structure, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanisms of L-Histidine's Stabilizing Effect

L-Histidine's efficacy in protein formulations arises from several key chemical properties. Its imidazole side chain, with a pKa around 6.0, provides excellent buffering capacity in the physiologically relevant pH range of 5.5-6.5.[1] This buffering action is crucial for maintaining a stable pH environment during manufacturing, storage, and administration, thereby preventing protein degradation and aggregation.[2][3]

Beyond its buffering capacity, L-Histidine exhibits several other stabilizing effects:

-

Metal Ion Chelation: L-Histidine can chelate trace metal ions, such as copper and iron, which can otherwise catalyze oxidative reactions that damage the protein and reduce its efficacy.[2][3] This protective function is vital for extending the shelf-life of biologic drugs.[2] However, it is worth noting that in the presence of iron, histidine may also act as a pro-oxidant.[4]

-

Protein Solubility and Aggregation Inhibition: L-Histidine aids in maintaining the solubility of proteins, preventing aggregation and precipitation that could compromise the final product's efficacy.[3] Molecular dynamics studies suggest that histidine shields solvent-exposed hydrophobic regions on the protein surface, mitigating protein-protein interactions and reducing aggregation.[5][6][7]

-

Direct Molecular Interactions: L-Histidine can engage in various interactions with protein surfaces, including cation-π interactions (in its neutral form), π-π stacking with aromatic amino acids, and hydrogen-π interactions.[8] Calorimetric studies have demonstrated that molecular-level interactions, such as ion-dipole or electrostatic interactions, occur between antibodies and histidine.[9]

Quantitative Data Summary

The following tables summarize quantitative data from initial studies investigating the effects of L-Histidine on various protein properties.

Table 1: Effect of L-Histidine on Protein Aggregation and Physical Properties

| Protein | L-Histidine Concentration | Stress Condition | Key Finding | Analytical Method | Reference |

| Anti-IL8 mAb (ABX-IL8) | Increased concentration | Lyophilization and storage | Inhibited the increase of high-molecular-weight (HMW) species and aggregates. | SEC-HPLC, SDS-PAGE | [4] |

| Anti-IL8 mAb (ABX-IL8) | Increased concentration | Freezing and thermal stress | Enhanced solution stability, evidenced by lower levels of aggregates. | SEC-HPLC, SDS-PAGE | [4] |

| Anti-IL8 mAb (ABX-IL8) | High concentrations | Storage at 40°C with stainless steel exposure | Led to coloration and high levels of aggregates. | Visual, SEC-HPLC | [4] |

| Monoclonal Antibody | ~20 mM | N/A | Maximum increase in hydrodynamic radius. | Dynamic Light Scattering | [10] |

| Monoclonal Antibody | Increased concentration | N/A | Reduced solution viscosity. | Viscometer | [4] |

| Lactate Dehydrogenase (LDH) | Varied concentrations | Freeze-drying | Improved stability compared to phosphate (B84403) and citrate (B86180) buffers. | Activity Assay | [11] |

Table 2: Thermodynamic and Interaction Data

| System | Parameter | Value/Observation | Analytical Method | Reference |

| Antibody/Histidine (1:1, w/w) | ΔHinteraction | ~8 kJ/mol | Isoperibol Calorimetry | [9] |

| Anti-IL8 mAb (ABX-IL8) | Melting Temperature (Tm) | Not specified, but DSC was used to measure it. | Differential Scanning Calorimetry (DSC) | [4] |

| Monoclonal Antibody | Conformation/Stability | No significant changes observed with increasing histidine. | Differential Scanning Calorimetry (DSC) | [10] |

| Monoclonal Antibody | Stereospecific Interaction | ~2-4 additional interaction sites for D- vs L-histidine. | Isothermal Titration Calorimetry (ITC) | [12] |

| L-Histidine | Heat Capacity | Determined over a wide temperature range (2 K to 437 K). | Adiabatic, Tian–Calvet, and Power Compensation Calorimetry | [13][14][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial findings. The following are protocols for key experiments cited in the investigation of L-Histidine's effects on protein structure.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

-

Objective: To quantify the formation of high-molecular-weight (HMW) species and aggregates.

-

Protocol:

-

Prepare a mobile phase, for example, a histidine buffer solution containing 0.41 g/L L-histidine and 1.55 g/L histidine hydrochloride.[16]

-

Equilibrate a suitable size-exclusion column (e.g., TSKgel G3000SWXL) with the mobile phase at a constant flow rate.

-

Dilute the protein sample to an appropriate concentration (e.g., 2 mg/mL) using the mobile phase or a protective histidine buffer.[16]

-

Inject a defined volume of the diluted sample onto the column.

-

Monitor the eluate using a UV detector at 280 nm.

-

Integrate the peak areas corresponding to the monomer, dimer, and other HMW species to determine their relative percentages.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal stability of the protein, including the melting temperature (Tm) and glass transition temperature (Tg).

-

Protocol:

-

Prepare the protein sample in the desired buffer formulation (with and without L-Histidine).

-

Prepare a reference sample containing the corresponding buffer without the protein.

-

Load the sample and reference into the DSC cells.

-

Scan the temperature over a defined range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

-

Record the differential heat flow between the sample and reference cells.

-

The resulting thermogram will show an endothermic peak, the apex of which corresponds to the Tm. The Tg can be determined for solid-state samples.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To examine the overall secondary structure of the protein.

-

Protocol:

-

Acquire a background spectrum of the buffer.

-

Place a small aliquot of the protein solution onto the FTIR sample cell (e.g., a CaF2 window).

-

Collect the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Subtract the buffer spectrum from the sample spectrum to obtain the protein's spectrum.

-

Analyze the amide I band (1600-1700 cm⁻¹) to assess the relative contributions of α-helices, β-sheets, and random coils to the protein's secondary structure.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To study the thermodynamics of binding interactions between L-Histidine and the protein.

-

Protocol:

-

Place the protein solution in the sample cell of the calorimeter.

-

Load a concentrated solution of L-Histidine into the injection syringe.

-

Perform a series of small, sequential injections of the L-Histidine solution into the protein solution while monitoring the heat change.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

Initial investigations into the effects of this compound on protein structure reveal its significant potential as a versatile excipient in biopharmaceutical formulations. Through a combination of buffering, metal ion chelation, and direct molecular interactions, L-Histidine effectively enhances protein stability, maintains solubility, and inhibits aggregation.[1][2][3][5][6][7] The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals. However, it is important to consider potential challenges, such as the pro-oxidant effect of histidine in the presence of certain metals and the induction of aggregation at high concentrations under specific storage conditions.[4] Further research, including advanced spectroscopic and computational methods, will continue to elucidate the intricate mechanisms of L-Histidine's interaction with proteins, paving the way for more robust and effective biotherapeutic formulations.

References

- 1. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. L-Histidine USP Excipient GMP, USP, EP, BP, JP, ChP - CAS 71-00-1 Pfanstiehl [pfanstiehl.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Calorimetric investigation of protein/amino acid interactions in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereospecific interactions between histidine and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN112798720A - Application of histidine buffer solution in reduction of protein aggregates - Google Patents [patents.google.com]

Preliminary studies on L-Histidine dihydrochloride as an enzyme inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of preliminary studies on L-Histidine dihydrochloride (B599025) and its derivatives as enzyme inhibitors. The primary focus is on histidine decarboxylase (HDC), the key enzyme in histamine (B1213489) biosynthesis, with additional context on other potential enzyme targets. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Data Presentation: Quantitative Inhibition Data

While L-Histidine is the natural substrate for Histidine Decarboxylase (HDC), its derivatives have shown inhibitory activity. Furthermore, L-Histidine and related compounds can act as competitive inhibitors for other enzymes involved in histidine metabolism, such as histidinol (B1595749) dehydrogenase. The following tables summarize the available quantitative data on the inhibition of these enzymes. It is important to note that direct inhibitory data (IC50 or Ki values) for L-Histidine dihydrochloride against HDC is limited, as it primarily functions as a substrate. However, at high concentrations, it can competitively inhibit the enzyme.

Table 1: Inhibition of Histidine Decarboxylase (HDC) by L-Histidine Derivatives

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | Reference |

| L-Histidine methyl ester | Rat Stomach | Competitive | 1.8 x 10⁻⁶ M | [1] |

| α-fluoromethylhistidine | Fetal Rat | Irreversible | - | [2] |

Table 2: Inhibition of Histidinol Dehydrogenase (HDH) by L-Histidine Analogues

| Inhibitor | Enzyme Source | Inhibition Type | IC50/Ki Value | Reference |

| Histidinol analogue | Salmonella typhimurium | Competitive | Ki = 35 µM | [3] |

| Substituted benzylic ketones | Brucella suis | Competitive | IC50 = 3 nM | [3] |

| L-histidine-derived hydrazones | Mycobacterium tuberculosis | Competitive | IC50 = 1.1 nM | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field. Below are protocols for determining the inhibitory potential of compounds like this compound on histidine decarboxylase activity.

Continuous Spectrophotometric Assay for Histidine Decarboxylase (HDC) Activity

This assay provides a real-time measurement of HDC activity by coupling the production of CO₂ to the oxidation of NADH.

Principle: The CO₂ released from the decarboxylation of L-histidine is used by phosphoenolpyruvate (B93156) carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate. Oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), which is coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the HDC activity.

Reagents:

-

Assay Buffer: 100 mM MES buffer, pH 6.0, containing 0.1 mM pyridoxal-5'-phosphate (PLP).

-

L-Histidine Stock Solution: 100 mM in deionized water.

-

Inhibitor Stock Solution (e.g., this compound): Prepare a concentrated stock in deionized water.

-

Coupling Enzyme Mixture:

-

Phosphoenolpyruvate (PEP): 20 mM

-

NADH: 5 mM

-

Malate Dehydrogenase (MDH): 100 units/mL

-

Phosphoenolpyruvate Carboxylase (PEPC): 10 units/mL

-

-

HDC Enzyme Solution: Purified or partially purified HDC.

Procedure:

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the reaction mixture (final volume 200 µL) for each sample, control, and blank.

-

100 µL of 2x Assay Buffer.

-

20 µL of Coupling Enzyme Mixture.

-

Varying concentrations of the inhibitor (this compound) or vehicle control.

-

Add deionized water to bring the volume to 180 µL.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Add 20 µL of pre-warmed HDC enzyme solution to each well, except for the blank wells (add 20 µL of assay buffer instead).

-

Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC-FLD Method for Histamine Quantification in HDC Inhibition Assay

This method provides a highly sensitive and specific quantification of histamine produced in the HDC reaction, making it suitable for endpoint assays to determine inhibitor potency.

Principle: The enzymatic reaction is stopped after a defined period, and the produced histamine is derivatized with o-phthalaldehyde (B127526) (OPA) to form a fluorescent product. This derivative is then separated and quantified by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Reagents and Equipment:

-

HDC Reaction Buffer: 100 mM Sodium Acetate buffer, pH 4.5.

-

L-Histidine Stock Solution: 10 mM in HDC reaction buffer.

-

Inhibitor Stock Solution: In an appropriate solvent.

-

HDC Enzyme Solution.

-

Quenching Solution: 1 M Perchloric Acid.

-

Derivatization Reagent (OPA): Dissolve o-phthalaldehyde in methanol, then add 2-mercaptoethanol.

-

Mobile Phase A: 0.1 M Sodium Acetate, pH 5.5.

-

Mobile Phase B: Acetonitrile.

-

HPLC System: With a C18 reverse-phase column and a fluorescence detector (Excitation: 350 nm, Emission: 450 nm).

-

Histamine Standards: For calibration curve.

Procedure:

-

Enzyme Reaction:

-

In microcentrifuge tubes, set up the reaction mixture (e.g., 100 µL final volume) containing HDC reaction buffer, L-Histidine (e.g., 1 mM final concentration), and varying concentrations of the inhibitor.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the HDC enzyme.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding 20 µL of quenching solution.

-

Sample Preparation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein. Collect the supernatant.

-

Derivatization:

-

In an autosampler vial, mix a portion of the supernatant with the OPA derivatization reagent.

-

Allow the reaction to proceed in the dark for a few minutes at room temperature.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of histamine.

-

Calculate the concentration of histamine produced in each reaction.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

-

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways related to the study of this compound as an enzyme inhibitor.

References

- 1. Inhibition of histidine decarboxylase. Derivatives of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols: L-Histidine Dihydrochloride for Optimal Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is an amino acid that is widely utilized as a buffering agent and protein stabilizer in biopharmaceutical formulations. Its unique imidazole (B134444) side chain, with a pKa around 6.0, allows for effective buffering capacity in the physiologically relevant pH range of 5.5 to 6.5, where many proteins, particularly monoclonal antibodies (mAbs), exhibit optimal stability.[1][2] L-Histidine dihydrochloride (B599025) is a highly soluble salt of L-Histidine, often used to prepare histidine-based buffers. Beyond its primary function as a buffering agent, L-Histidine actively contributes to protein stabilization through various mechanisms, including minimizing aggregation, reducing viscosity, and acting as a cryo- and lyoprotectant during freeze-drying processes.[2][3][4][5] These multifaceted properties make L-Histidine a critical excipient in the development of stable liquid and lyophilized protein drug products.

The stabilizing effect of histidine is attributed to its ability to shield solvent-exposed hydrophobic regions on the protein surface.[6][7] By engaging in specific molecular interactions, such as cation-π and π-π stacking, histidine can reduce protein-protein interactions that lead to aggregation.[8][9][10] The selection of the optimal L-Histidine dihydrochloride concentration is a critical step in formulation development, as it can significantly impact the long-term stability, manufacturability, and efficacy of a biotherapeutic.

These application notes provide a summary of quantitative data on the effect of L-Histidine concentration on protein stability, detailed protocols for key analytical techniques, and visual diagrams to illustrate the underlying mechanisms and experimental workflows.

Data Presentation: Quantitative Effects of L-Histidine Concentration on Protein Stability

The following tables summarize the impact of L-Histidine concentration on key stability attributes of proteins, primarily monoclonal antibodies.

Table 1: Effect of L-Histidine Concentration on Monoclonal Antibody (mAb) Aggregation

| Protein | L-Histidine Concentration (mM) | Stress Condition | % High Molecular Weight Species (HMWs) / Aggregates | Reference |

| Anti-IL8 mAb | 4 | Lyophilization and storage | Higher HMWs and aggregates | [3][4] |

| Anti-IL8 mAb | 6 | Lyophilization and storage | Lower HMWs and aggregates | [3][4] |

| IgG1 mAb | Not specified (compared to citrate) | Elevated temperatures (40°C and 57°C) | Histidine impeded monomer loss more effectively than citrate | [1] |

Table 2: Effect of L-Histidine Concentration on Biophysical Properties of a Monoclonal Antibody (mAb)

| Property | L-Histidine Concentration (mM) | Observation | Reference |

| Hydrodynamic Radius | 1 | ~5.0 nm | [1] |

| Hydrodynamic Radius | 20 | ~6.5 nm (maximum) | [1] |

| Hydrodynamic Radius | >20 | Reduction in hydrodynamic radius | [1] |

| Thermal Stability (Tm) | Not specified | No significant changes in mAb conformation/stability as determined by DSC | [11][12] |

Table 3: L-Histidine as a Cryo- and Lyoprotectant for Lactate Dehydrogenase (LDH)

| Formulation Buffer | Stabilizer(s) | Observation | Reference |

| Potassium Phosphate | Sucrose or Mannitol | Lower stability compared to histidine buffer | [5][13] |

| Citrate | Sucrose or Mannitol | Lower stability compared to histidine buffer | [5][13] |

| Histidine | Sucrose or Mannitol | Improved stability of LDH | [5][13] |

| Histidine | None (Histidine as sole excipient) | Showed promise in stabilizing the protein during drying | [5] |

Mandatory Visualizations

Mechanism of Protein Stabilization by L-Histidine

Caption: Mechanism of L-Histidine stabilization by shielding hydrophobic patches.

Experimental Workflow for Determining Optimal L-Histidine Concentration

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Effects of Histidine and Sucrose on the Biophysical Properties of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of histidine stabilizing effects on LDH during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using L-Histidine Dihydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine residues into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The unique imidazole (B134444) side chain of histidine, while frequently essential for the biological activity of peptides, introduces a significant risk of racemization and other side reactions during the coupling process. Traditional approaches mitigate these issues by employing side-chain protected histidine derivatives, such as Nα-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH). However, the use of protecting groups can decrease the overall efficiency and atom economy of the synthesis.

An alternative strategy is the use of unprotected L-Histidine in its dihydrochloride (B599025) salt form. This approach, while requiring careful optimization of coupling conditions, offers the potential for a more streamlined and "greener" synthesis by eliminating the need for a side-chain protecting group and its subsequent removal. These application notes provide a comprehensive overview, comparative data, and detailed protocols for the effective use of L-Histidine dihydrochloride in Fmoc-based SPPS.

Advantages and Disadvantages of this compound in SPPS

The decision to use this compound over a side-chain protected derivative involves a trade-off between potential benefits and challenges.

| Feature | This compound (Unprotected) | Fmoc-His(Trt)-OH (Protected) |

| Atom Economy | Higher, as no side-chain protecting group is used, leading to less waste.[1] | Lower, due to the mass of the trityl protecting group which is cleaved and discarded.[1] |

| Cost | Generally lower cost of the amino acid building block. | Higher cost due to the multi-step synthesis of the protected derivative. |

| Side Reactions | The unprotected imidazole ring can be susceptible to modifications if not managed properly.[2] | The trityl group shields the imidazole side chain from unwanted reactions during synthesis.[3] |

| Racemization | Risk of racemization is present and must be carefully controlled through optimized coupling conditions. | The trityl group offers only minor suppression of racemization, which remains a significant risk.[3] |

| Protocol Complexity | Requires in-situ neutralization of the dihydrochloride salt before coupling, adding a step to the standard protocol. | Follows standard SPPS coupling protocols, but may require additives to suppress racemization.[3] |

| Downstream Processing | Avoids byproducts from the cleavage of the side-chain protecting group, potentially simplifying purification.[1] | Incomplete deprotection or side reactions during cleavage of the trityl group can lead to impurities.[4] |

Data Presentation: Comparative Performance

While direct head-to-head quantitative comparisons in single studies are limited, the following table summarizes representative data on the performance of different histidine protection strategies in SPPS. The data highlights the critical issue of racemization.

| Histidine Derivative | Coupling Conditions | Crude Purity (%) | Racemization (% D-isomer) |

| Fmoc-His(Trt)-OH | Standard DIC/HOBt | ~85-90 | 2-10% |

| Fmoc-His(Boc)-OH | Standard DIC/HOBt | >90 | <1% |

| This compound | Optimized in-situ neutralization with DIC/Oxyma | Variable, highly dependent on optimization | Can be kept low (<2%) with careful control |